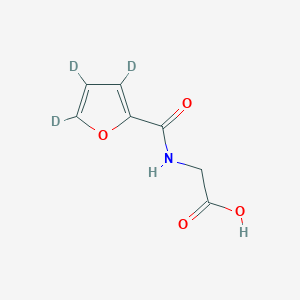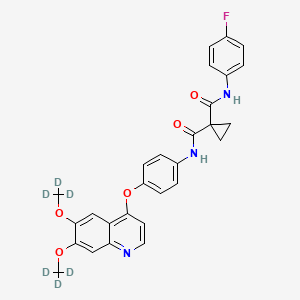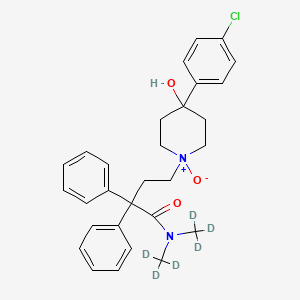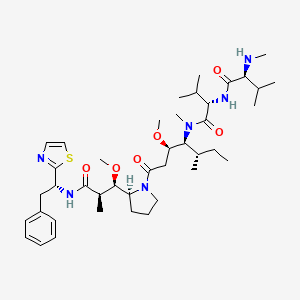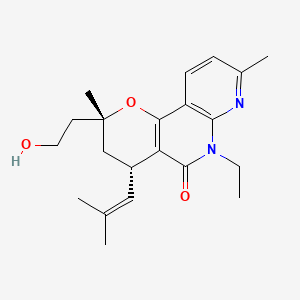
Pde4-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-5 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions such as secretion, contraction, metabolism, and growth . This compound has been studied for its potential therapeutic applications in treating inflammation-based diseases, respiratory disorders, and autoimmune conditions .
Preparation Methods
The synthesis of Pde4-IN-5 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically involve the use of reagents such as bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Pde4-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure of this compound .
Scientific Research Applications
In chemistry, it is used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on cellular functions . In biology, Pde4-IN-5 is used to investigate the role of phosphodiesterase 4 in various physiological processes, including inflammation and immune response . In medicine, this compound has shown promise in the treatment of chronic obstructive pulmonary disease, asthma, psoriasis, and other inflammatory conditions .
Mechanism of Action
The mechanism of action of Pde4-IN-5 involves the inhibition of phosphodiesterase 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate . By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the regulation of various genes and proteins involved in inflammation and immune response . The molecular targets of this compound include inflammatory cells such as T cells and monocytes, where it reduces the production of cytokines and chemokines .
Comparison with Similar Compounds
Pde4-IN-5 is similar to other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole . this compound may have unique structural features that contribute to its selectivity and potency as a phosphodiesterase 4 inhibitor . Compared to other inhibitors, this compound may offer advantages in terms of reduced side effects and improved therapeutic efficacy . Similar compounds include roflumilast, used for chronic obstructive pulmonary disease; apremilast, used for psoriatic arthritis; and crisaborole, used for atopic dermatitis .
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1 |
InChI Key |
IOKJCBWLGAJZFW-VFNWGFHPSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)[C@@H](C[C@](O3)(C)CCO)C=C(C)C |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


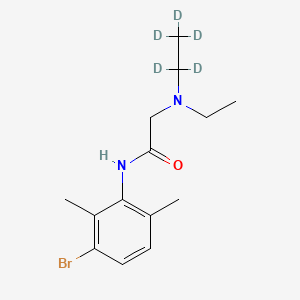
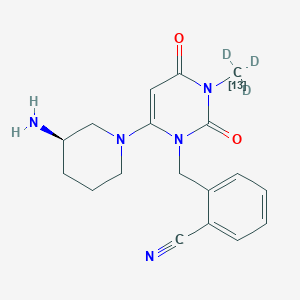
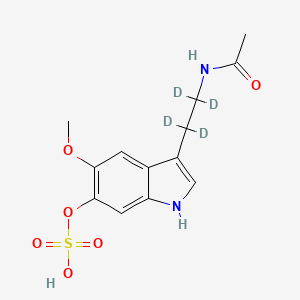


![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
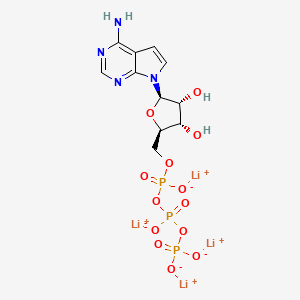
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
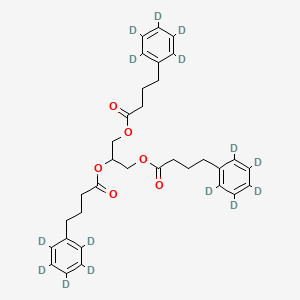
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
